REACTION_CXSMILES
|
CC(C)=[O:3].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[NH:33][C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:26]=12.[OH:35][P:36]([OH:39])([OH:38])=[O:37]>O>[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH2:3].[OH:37][P:36]([OH:39])([OH:38])=[O:35].[OH:37][P:36]([OH:39])([OH:38])=[O:35] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
carvedilol dihydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the slurry dissolves quickly
|
Type
|
CUSTOM
|
Details
|
The solid precipitate formed
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the collected cake is washed with aqueous acetone
|
Type
|
CUSTOM
|
Details
|
The cake is dried under vacuum to a constant weight
|
Name
|
Carvedilol Dihydrogen Phosphate Hemihydrate
|
Type
|
|
Smiles
|
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |